2,5-Dimethylbenzaldehyde
Overview
Description
2,5-Dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of benzaldehyde, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
2,5-Dimethylbenzaldehyde, also known as Isoxylaldehyde
Mode of Action
Aldehydes like this compound can undergo nucleophilic addition reactions with amines to form imines, a process that is often involved in the formation of schiff bases . This reaction is reversible and can lead to the formation of a hemiketal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the equilibrium between the aldehyde and imine forms of the compound . Additionally, the presence of other reactive species could potentially interfere with its actions.
Biochemical Analysis
Biochemical Properties
For instance, they can form Schiff bases with amino groups in proteins, affecting their structure and function
Molecular Mechanism
Aldehydes can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2,5-Dimethylbenzaldehyde are not well-defined. Aldehydes can be metabolized by several enzyme systems, including aldehyde oxidases, cytochrome P450 enzymes, and aldehyde dehydrogenases . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, remain to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (xylenes) with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, this compound is produced through similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,5-dimethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines or hydrazines in the presence of an acid catalyst.
Major Products
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 2,5-Dimethylbenzyl alcohol.
Substitution: Corresponding imines or hydrazones.
Scientific Research Applications
2,5-Dimethylbenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research has explored its potential as an intermediate in the synthesis of biologically active compounds.
Industry: It is employed in the manufacture of fragrances, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 2 and 4 positions.
3,5-Dimethylbenzaldehyde: Methyl groups at the 3 and 5 positions.
2,5-Dimethoxybenzaldehyde: Methoxy groups instead of methyl groups at the 2 and 5 positions.
Uniqueness
2,5-Dimethylbenzaldehyde is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s boiling point, melting point, and solubility, making it distinct from other dimethylbenzaldehyde isomers.
Properties
IUPAC Name |
2,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUVABOERCFKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075449 | |
Record name | 2,5-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [MSDSonline] | |
Record name | 2,5-Dimethylbenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9232 | |
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CAS No. |
5779-94-2 | |
Record name | 2,5-Dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5779-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DIMETHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M224X1615 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental impact of 2,5-Dimethylbenzaldehyde?
A: this compound is a volatile organic compound found in vehicle emissions, contributing to ground-level ozone formation. [, ] Vehicle-limiting campaigns have shown to significantly decrease its atmospheric concentration. []
Q2: How does the position of the methyl groups on the benzene ring influence the reactivity of dimethylbenzaldehydes with hydroxyl radicals?
A: Research indicates that the position of the methyl substituents on the aromatic ring does not significantly impact the rate coefficient of the reaction between dimethylbenzaldehydes and hydroxyl radicals. [] This suggests that the methyl group's position does not significantly alter the reaction mechanism.
Q3: What are the major sources of this compound in the environment?
A: A major source of this compound in the environment is vehicle emissions, particularly from light-duty vehicles and heavy-duty diesel vehicles. [] Studies have shown it to be among the ten most abundant carbonyls emitted by these vehicles. []
Q4: What analytical techniques are used to detect and quantify this compound in environmental samples?
A: this compound can be detected and quantified in environmental samples using gas chromatography coupled with mass spectrometry (GC/MS). [] This method, often following a derivatization step with PFPH and thermal desorption, allows for the separation and identification of various carbonyls, including this compound. []
Q5: What is the role of this compound in the food industry?
A: Recent research highlights the potential use of this compound as a flavoring agent in plant-based milk fermentation. [] Specifically, it has been identified as a flavor compound produced during soy milk fermentation using kombucha and lactic acid bacteria. [] This suggests its potential application in enhancing the sensory characteristics of fermented plant-based products.
Q6: Are there any spectroscopic data available for this compound?
A: Yes, both infrared and Raman spectra have been reported for this compound. [] These spectroscopic data can be used for structural characterization and identification of the compound.
Q7: Has this compound been investigated for any potential biological activity?
A: Derivatives of this compound, specifically chiral δ-iodo-γ-lactones derived from it, have shown promising antiproliferative activity. [] Further studies have demonstrated that enantiomeric trans β-aryl-δ-iodo-γ-lactones derived from this compound induce apoptosis in canine lymphoma cell lines by downregulating anti-apoptotic proteins like Bcl-xL and Bcl-2. [] These findings suggest potential applications in cancer research.
Q8: Has this compound been explored in other research areas?
A: Yes, this compound has been investigated as a starting material for synthesizing potential anti-mite agents. [] This research explores its potential use in developing new pest control strategies. Additionally, the molecule's photophysical properties, including the dipole moment changes associated with its triplet states, have been studied. [] This research contributes to understanding the electronic structure and excited-state behavior of substituted benzaldehydes.
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